1,1-Dimethoxyhex-5-YN-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62752-83-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,1-dimethoxyhex-5-yn-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-5-6-7(9)8(10-2)11-3/h1,8H,5-6H2,2-3H3 |
InChI Key |
SNPMQDXHHQXEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCC#C)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 1,1 Dimethoxyhex 5 Yn 2 One
Reactions at the Terminal Alkyne Functionality
The carbon-carbon triple bond of the terminal alkyne is rich in π-electrons, making it susceptible to attack by electrophiles and a participant in various addition and coupling reactions. ucsb.edu The terminal hydrogen is also weakly acidic, allowing for its removal by a strong base to form a potent acetylide nucleophile.
The addition of water across the alkyne's triple bond is a fundamental transformation that yields carbonyl compounds. openochem.org The regiochemical outcome of this hydration can be controlled to produce either a methyl ketone or an aldehyde, depending on the catalytic method employed. libretexts.org
Markovnikov Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, the hydration of the terminal alkyne in 1,1-Dimethoxyhex-5-yn-2-one follows Markovnikov's rule. lumenlearning.com The initial addition of water results in an enol intermediate where the hydroxyl group is attached to the more substituted carbon (C-5). libretexts.org This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.comchemistrysteps.com This reaction converts the terminal alkyne into a second ketone functionality within the molecule.
Anti-Markovnikov Hydration: To achieve anti-Markovnikov selectivity, a hydroboration-oxidation sequence is utilized. libretexts.org The reaction of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), results in the boron atom adding to the terminal, less substituted carbon (C-6). openochem.orgmsu.edu Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. libretexts.org The resulting enol, with the hydroxyl group on the terminal carbon, then tautomerizes to the corresponding aldehyde. openochem.orgmsu.edu This method provides a complementary route to the mercury-catalyzed hydration, selectively forming an aldehyde from the alkyne moiety. libretexts.orglibretexts.org
Table 1: Comparison of Hydration Methods for the Terminal Alkyne
| Method | Reagents | Regioselectivity | Initial Product (Intermediate) | Final Product |
|---|---|---|---|---|
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol (OH on C-5) | Methyl Ketone |
The terminal alkyne is a valuable handle for constructing new carbon-carbon bonds, participating in both pericyclic reactions and metal-catalyzed couplings.
Cycloaddition Reactions: Alkynes can serve as two-carbon components in various cycloaddition reactions. For instance, they can undergo [3+2] cycloadditions with species like nitrones, catalyzed by Lewis acids such as Pd(II) complexes, to form five-membered heterocyclic rings. nih.gov Photochemical [2+2] cycloadditions with alkenes are also possible, leading to the formation of cyclobutene (B1205218) derivatives. researchgate.net These reactions provide powerful methods for building cyclic structures from the linear alkyne precursor.
Alkynylation Reactions: The terminal proton of the alkyne can be abstracted by a strong base to form a copper or palladium acetylide, which can then act as a nucleophile in coupling reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, can add the C-H bond of the terminal alkyne across an activated internal alkyne (an "acceptor alkyne") bearing a ketone or ester group. acs.org This type of reaction is highly chemoselective and allows for the synthesis of conjugated enynes, which are versatile synthetic intermediates. acs.org
Table 2: Examples of C-C Bond Forming Reactions at the Alkyne
| Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|
| [3+2] Cycloaddition | Nitrones, Pd(II) catalyst | Isoxazolidines |
| [2+2] Photocycloaddition | Alkenes (e.g., methacrylonitrile), UV light (350 nm) | Cyclobutyl-alkynones |
Besides the addition of water, other heteroatom-containing reagents can be added across the triple bond.
Hydrohalogenation and Halogenation: The addition of hydrogen halides (HX) to the terminal alkyne follows Markovnikov's rule, with the halide attaching to the more substituted C-5 position to form a vinyl halide. libretexts.org If two equivalents of HX are used, a geminal dihalide is formed. libretexts.org The direct addition of halogens (X₂) like Br₂ or Cl₂ typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition to yield a dihaloalkene. libretexts.org
Addition of Other Heteroatoms: More complex functionalizations are also possible. For example, nitrogen and phosphorus-based nucleophiles can be coupled to the alkyne carbon through oxidative cross-coupling reactions involving copper acetylide intermediates, leading to the synthesis of ynamides and alkynylphosphonates. researchgate.net
Transformations of the 1,1-Dimethoxyacetal Group
The 1,1-dimethoxyacetal at the C-2 position serves as a protected form of a ketone. This group is stable under neutral and basic conditions but can be readily transformed under acidic conditions.
The primary reaction of the acetal (B89532) group is its hydrolysis back to the parent carbonyl compound. This deprotection is a key step if the ketone functionality at C-2 is required for subsequent transformations.
The reaction is catalyzed by acid and is reversible. libretexts.org The mechanism involves:
Protonation of one of the methoxy (B1213986) oxygens by an acid catalyst.
Elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal intermediate.
Repetition of these steps (protonation of the second methoxy group, elimination of methanol, and deprotonation) ultimately yields the ketone.
To drive the reaction to completion, an excess of water is typically used. libretexts.org This controlled deacetalization unmasks the ketone at the C-2 position, yielding a γ-alkynyl ketone, a valuable synthetic intermediate.
Table 3: Reagents for Deacetalization
| Reagent System | Conditions | Description |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Excess H₂O | Standard method for acetal hydrolysis. libretexts.org |
| Acetic Acid / H₂O | Mildly acidic | Provides milder conditions for sensitive substrates. |
Direct nucleophilic attack at the acetal carbon is generally difficult because alkoxides (like the methoxide (B1231860) group) are poor leaving groups. khanacademy.org However, under certain conditions, substitution can be achieved.
For a nucleophilic substitution to occur, one of the methoxy groups must be converted into a better leaving group. This is typically achieved by using a Lewis acid or a strong Brønsted acid. The acid coordinates to or protonates a methoxy oxygen, facilitating its departure upon nucleophilic attack. This process generates an oxocarbenium ion intermediate, similar to the first step of deacetalization. A potent nucleophile can then trap this electrophilic intermediate. While less common than deacetalization, reactions with strong nucleophiles like organometallic reagents or hydrides in the presence of a Lewis acid can lead to the substitution of a methoxy group and the formation of a new carbon-carbon or carbon-hydrogen bond at the C-2 position.
Intramolecular Cyclization and Rearrangement Pathways of this compound
The unique structural arrangement of this compound, featuring both a protected carbonyl group (acetal) and a terminal alkyne, provides a platform for a variety of intramolecular reactions. The interaction between the nucleophilic alkyne and the electrophilic carbonyl (or a derivative thereof) can be facilitated by various catalysts, leading to the formation of complex cyclic structures. These transformations are often characterized by high atom economy and the potential for stereocontrol, making them valuable tools in synthetic organic chemistry.
Cyclization Reactions Leading to Cyclic Enones (Applicable Analogs)
While specific studies on the cyclization of this compound are not extensively documented, the reactivity of analogous alkynyl ketones provides significant insight into its potential transformations. Gold catalysts, in particular, have been shown to be highly effective in promoting the intramolecular carbocyclization of alkynyl ketones to produce highly substituted cyclic enones. acs.orgelsevierpure.com
The general transformation involves the activation of the alkyne moiety by a gold catalyst, rendering it susceptible to nucleophilic attack. In the case of alkynyl ketones, the enol or enolate form of the ketone can act as the intramolecular nucleophile. For terminal alkynyl ketones, which are close analogs to this compound, treatment with a gold catalyst system such as AuCl3/AgOTf can lead to the formation of α,β-unsaturated cyclic hexenones. acs.org
The reaction pathway is believed to proceed through a 6-endo-dig cyclization, where the enolate attacks the gold-activated alkyne. Subsequent protonolysis and isomerization would then yield the stable cyclic enone product. The choice of catalyst and reaction conditions is crucial for the success of these cyclizations, with cationic gold species often demonstrating superior reactivity. acs.org
Below is a table summarizing the gold-catalyzed cyclization of various terminal alkynyl ketones, which serve as applicable analogs for understanding the potential reactivity of this compound.
| Substrate (Analog) | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylhept-6-yn-2-one | AuCl3/AgOTf | 3-Methyl-2-phenylcyclohex-2-en-1-one | 80 | acs.org |
| 1-Cyclohexylhept-6-yn-2-one | AuCl3/AgOTf | 2-Cyclohexyl-3-methylcyclohex-2-en-1-one | 75 | acs.org |
| Oct-7-yn-3-one | AuCl3/AgOTf | 3-Ethylcyclohex-2-en-1-one | 78 | acs.org |
Cascade Processes Involving Alkyne-Carbonyl Interactions
The dual functionality within this compound also makes it a prime candidate for cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. nih.gov These processes are initiated by an interaction between the alkyne and the carbonyl group (or its acetal precursor), triggering a sequence of intramolecular transformations.
A relevant example of such a cascade is the tandem Brønsted acid-promoted cyclization and Nazarov reaction of enyne acetals. acs.org In a system analogous to this compound, treatment with a Brønsted acid could first hydrolyze the dimethoxy acetal to reveal the ketone. The acid could then protonate the carbonyl, activating it for intramolecular attack by the alkyne. This initial cyclization can form a vinyl cation intermediate, which then triggers a subsequent electrocyclization, characteristic of the Nazarov reaction, to form bicyclic systems. acs.org
Another potential cascade pathway involves an initial oxa-Michael addition. beilstein-journals.org While this is more common with α,β-unsaturated ketones, the principle of an intramolecular nucleophilic attack initiated by one functional group onto another leading to a cascade of ring-forming events is applicable. For instance, a metal-catalyzed reaction could facilitate the addition of the acetal's oxygen atom to the activated alkyne, initiating a sequence of events leading to a complex heterocyclic product.
These cascade reactions are highly sensitive to the substrate structure, catalyst, and reaction conditions. nih.gov The steric and electronic properties of substituents on the alkyne and the carbon chain connecting the two functional groups play a significant role in determining the reaction outcome. nih.gov
The following table outlines a representative cascade reaction of an analogous enyne acetal, demonstrating the potential for complex molecule synthesis from precursors similar to this compound.
| Reactant Type | Catalyst/Reagent | Key Transformation Steps | Product Type | Reference |
|---|---|---|---|---|
| Enyne Acetal | Brønsted Acid (e.g., HBF4) | 1. Acetal hydrolysis to enynone 2. Intramolecular alkyne-carbonyl cyclization 3. Nazarov 4π-electrocyclization | Hydroazulenone (Bicyclic compound) | acs.org |
| Alkynyl Ketone | Secondary Amine (e.g., piperidine) | 1. Conjugate addition of amine 2. Hydrolysis of enamine 3. Intramolecular cyclization | Indanone-fused 2-methylene-2H-pyran | researchgate.net |
Mechanistic Investigations and Computational Studies Pertaining to 1,1 Dimethoxyhex 5 Yn 2 One Chemistry
Elucidation of Reaction Mechanisms for Key Transformations
Identification and Characterization of Reaction Intermediates (e.g., Oxonium and Oxetenium Species in Related Cyclizations)
The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. In the context of related cyclizations, species such as oxonium and oxetenium ions are often proposed. However, for 1,1-Dimethoxyhex-5-yn-2-one, there is no specific published research that identifies or characterizes such intermediates in its chemical transformations.
Application of Density Functional Theory (DFT) and Other Computational Methods to Predict Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and exploring the reaction landscapes of organic molecules. mdpi.com Such studies can provide insights into molecular geometry, electronic properties, and transition states. mdpi.comresearchgate.net Despite the utility of these methods, a specific application of DFT or other computational approaches to predict the reactivity of this compound has not been documented in available research. General DFT studies on other organic molecules demonstrate the potential for such analyses to yield valuable data on electrophilic and nucleophilic sites. mdpi.com
Kinetic Studies and Stereoselectivity Origins
Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. Furthermore, for reactions that can produce multiple stereoisomers, investigations into the origins of stereoselectivity are of significant interest. nih.gov Currently, there is a lack of published kinetic data and studies on the stereoselective reactions specifically involving this compound.
Strategic Applications in Complex Organic Synthesis
Precursor Role in Natural Product Total Synthesis
The structural attributes of 1,1-Dimethoxyhex-5-yn-2-one make it an ideal starting point for the stereocontrolled synthesis of complex natural products. nih.govresearchgate.net Its carbon backbone can be elaborated and integrated into larger molecular frameworks, while its functional groups provide handles for subsequent chemical modifications.
This compound serves as a key precursor for γ-alkynoic acids, which are critical components in the synthesis of dihydrodipyrrins. These dihydrodipyrrins are fundamental building blocks for constructing complex hydroporphyrins, including the bacteriochlorin macrocycle of Bacteriochlorophyll (B101401) a, the primary pigment in many anoxygenic photosynthetic bacteria. nih.govrsc.orgnih.gov
A common synthetic strategy involves a three-step sequence:
Palladium-Catalyzed Coupling: A Pd(0)-catalyzed coupling-cyclization reaction occurs between a 2-iodopyrrole and a γ-alkynoic acid derived from this compound. This step forms an ene-lactone with a specific substitution pattern.
Methylenation: The lactone carbonyl group is then subjected to methylenation, often using the Petasis reagent (dimethyl titanocene).
Ring Closure: Finally, in situ hydrolysis of the enol ether and subsequent amination of the resulting 1,4-diketone leads to the closure of the pyrroline ring, yielding the target dihydrodipyrrin. nih.gov
This versatile synthesis is both regio- and stereoselective and accommodates a wide variety of substituents, making it a powerful method for creating the AD-half and BC-half of bacteriochlorophylls. nih.govrsc.org
Table 1: Dihydrodipyrrin Synthesis Steps
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Pd(0)-Catalyzed Coupling-Cyclization | 2-Iodopyrrole, γ-alkynoic acid | Ene-lactone |
| 2 | Methylenation | Petasis Reagent (Dimethyl titanocene) | Methylene-dihydro-furan derivative |
The hexynone scaffold, as present in this compound, is a valuable motif for the development of new bioactive molecules. nih.gov Nature provides numerous examples of chiral compounds with significant biological activity, and synthetic chemistry allows for the creation of both enantiomers to explore enantioselectivity in biological assays. mdpi.com By introducing chirality, for instance through asymmetric reduction of the ketone or asymmetric alkylation, the hexynone scaffold can be transformed into a chiral building block.
These chiral scaffolds can be incorporated into a variety of biologically active molecules, including:
Fused polycyclic enones researchgate.net
Xanthonolignoids and other xanthone derivatives mdpi.com
Hemiindigoid structures with therapeutic potential nih.gov
The ability to synthesize these complex chiral molecules is crucial for medicinal chemistry and drug discovery, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com
Building Block for Novel Molecular Architectures
Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of complex molecular architectures. nih.govsigmaaldrich.combeilstein-journals.orgrsc.orgresearchgate.net The distinct reactivity of the alkyne and the protected ketone in this compound allows it to be a powerful tool in the construction of diverse and complex molecular frameworks.
The terminal alkyne of this compound is particularly useful in cycloaddition and annulation reactions to create fused ring systems, which are prevalent in biologically active natural products. researchgate.netchemrxiv.org Methods for synthesizing these systems are in high demand. chemrxiv.org
Key synthetic strategies where this building block could be applied include:
Transition-Metal Catalyzed [5+2] Annulation: Rhodium-catalyzed C-C activation can facilitate the reaction between compounds like 1-indanones and internal alkynes to generate fused bicyclo[m.n.0] ring systems. chemrxiv.org
Tandem Condensation and Cyclization: A sequence involving a Michael addition followed by an intramolecular ring closure can produce 5,6-fused 2-pyridone ring systems. organic-chemistry.orgnih.gov
Inverse Electron-Demand Diels-Alder (iEDDA) Reactions: The alkyne can act as a dienophile, reacting with electron-poor dienes like ortho-quinone methides to create fused-ring systems in a highly regioselective manner. rsc.org
Cascade Polycyclizations: This compound is a potential substrate for cascade reactions that can forge multiple rings in a single synthetic operation, generating significant molecular complexity from a simple starting material. rsc.org
Table 2: Fused Ring System Synthesis Methods
| Method | Key Reaction Type | Resulting System |
|---|---|---|
| Rh-Catalyzed Annulation | [5+2] Cycloaddition | Benzocycloheptane motifs, Bicyclo[5.3.0]decane |
| Tandem Reaction | Michael Addition, Cyclization | 5,6-fused 2-pyridones |
| iEDDA Reaction | Diels-Alder Cycloaddition | Fused-ring flavonoids |
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense interest in medicinal chemistry due to their prevalence in pharmaceuticals. researchgate.netnih.gov The functional groups of this compound provide multiple pathways to synthesize such heterocycles.
From the Ketone Functionality: After deprotection of the acetal (B89532), the ketone can undergo condensation reactions with various nitrogen nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine can yield isoxazoles.
From the Alkyne Functionality: The terminal alkyne can participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with azides (a "click" reaction) can produce triazoles.
Combined Reactivity: The combination of both functionalities allows for the synthesis of more complex fused heterocyclic systems. For example, a reaction sequence could involve an initial condensation at the ketone followed by an intramolecular cyclization involving the alkyne, leading to fused pyridones or other polyheterocyclic structures. nih.gov
Potential Utility in Synthetic Method Development and Library Generation
The development of efficient synthetic strategies to create diverse molecular structures is a central goal of organic chemistry. nih.gov this compound is an excellent substrate for developing new synthetic methods due to its dual reactivity. Furthermore, it serves as a valuable starting point for diversity-oriented synthesis (DOS), a strategy used to generate libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov
By systematically reacting each functional group, a library of compounds can be generated from this single precursor. For example:
Alkyne Modification: The terminal alkyne can undergo Sonogashira coupling with various aryl halides.
Ketone Derivatization: The deprotected ketone from each of these products can then be reacted with a panel of amines, hydrazines, or other nucleophiles.
This approach allows for the rapid generation of a large and diverse collection of molecules from a common starting material, which is essential for the discovery of new biologically active compounds. nih.gov
Future Directions and Emerging Research Avenues in 1,1 Dimethoxyhex 5 Yn 2 One Chemistry
Development of Green Chemistry Approaches for Synthesis and Transformation
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis and subsequent transformations of 1,1-Dimethoxyhex-5-yn-2-one are ripe for innovation under this paradigm.
Current synthetic routes may rely on traditional methods that involve harsh reagents and organic solvents. Future green approaches would focus on improving the eco-friendliness of both the synthesis of the molecule and its use in further reactions. For instance, the protection of the ketone as an acetal (B89532) can be achieved using more sustainable catalysts. Traditional acid catalysts can be replaced with solid acid catalysts like natural kaolin, which is cost-effective, reusable, and environmentally friendly. researchgate.net Furthermore, photo-organocatalytic methods, which use light and an organic photocatalyst, represent a mild and green alternative for acetalization. rsc.org
Transformations of the molecule's functional groups could also be made more sustainable. Microwave-assisted organic synthesis (MAOS) is a promising technique that can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov The use of aqueous media for reactions involving the alkyne group, where possible, would also align with green chemistry principles by replacing volatile organic solvents. mdpi.com
Interactive Table: Comparison of Catalysts for Acetalization
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid, HCl | High reactivity, well-established | Corrosive, difficult to separate, waste generation |
| Heterogeneous Solid Acid | Natural Kaolin, Zeolites | Reusable, non-corrosive, easy separation | Potentially lower activity than homogeneous catalysts |
| Photo-organocatalyst | Thioxanthenone | Mild conditions, green energy source (light) | Requires photochemical reactor setup |
| Ionic Liquids | Acid functional ILs | Environmentally friendly solvent/catalyst, high yield | Higher cost, potential viscosity issues |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of chemical innovation, enabling reactions with high efficiency and control. For a molecule like this compound, with multiple reactive sites, the development of novel catalytic systems is crucial for selective transformations.
The terminal alkyne is a particularly versatile handle for catalytic modification.
Alkyne Metathesis : Advanced catalysts, such as Schrock-type molybdenum or tungsten alkylidyne complexes, could be employed for alkyne metathesis. beilstein-journals.org This would allow for the synthesis of symmetric dimers or for polymerization reactions (Acyclic Diyne Metathesis Polymerization, ADIMET) to create novel materials. beilstein-journals.org
Coupling Reactions : Copper-catalyzed systems are highly effective for various alkyne transformations. For example, coupling with diazo compounds can lead to the synthesis of substituted allenes, while reactions with nitrogen nucleophiles can produce ynamides. nih.govresearchgate.net These reactions create complex molecular architectures under mild conditions. researchgate.net
Hydration : While the hydration of alkynes to form ketones is a classic transformation, modern catalysts offer greener and more efficient alternatives to mercury-based reagents. Gold(I) complexes have emerged as highly effective catalysts for the regioselective hydration of terminal alkynes to yield methyl ketones. organic-chemistry.orgacs.org Applying this to this compound (after deprotection) could yield a 1,4-dicarbonyl compound, a valuable synthetic intermediate.
Selectivity between the ketone and alkyne functional groups is a key challenge. Future research will likely focus on catalysts that can chemoselectively target one group while leaving the other intact, or on developing orthogonal protection strategies that allow for sequential reactions at each site.
Interactive Table: Potential Catalytic Transformations of this compound
| Catalytic System | Target Functional Group | Potential Transformation | Product Type |
| Copper(I) / Azide (B81097) | Alkyne | Azide-Alkyne Cycloaddition (CuAAC) | Triazole |
| Gold(I) Complexes | Alkyne | Hydration | 1,4-Diketone (after deprotection) |
| Molybdenum/Tungsten Alkylidynes | Alkyne | Alkyne Metathesis | Dimerized alkynes, Polymers |
| Copper(I) / Diazo Compound | Alkyne | Cross-Coupling | Substituted Allene |
| Chiral Rhodium/Ruthenium Complexes | Ketone (after deprotection) | Asymmetric Hydrogenation | Chiral Alcohol |
Expansion of Applications in Chemical Biology and Material Science
The unique bifunctional nature of this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and material science.
Chemical Biology : The terminal alkyne is one of the most widely used functional groups in bioorthogonal chemistry. nih.gov These are reactions that can occur in complex biological environments without interfering with native processes. springernature.comnih.gov this compound could be used as a bioorthogonal reporter molecule. It can be metabolically incorporated into biomolecules like proteins, glycans, or lipids. The alkyne handle then allows for selective labeling through "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This enables researchers to attach probes for fluorescence imaging, affinity purification (e.g., biotin), or drug delivery. The acetal-protected ketone offers a secondary site for modification, allowing for the synthesis of a library of probes with tuned properties such as solubility or cell permeability.
Material Science : Acetylenic compounds are valuable precursors for carbon-rich materials and polymers. nih.govharvard.eduresearchgate.net The alkyne group in this compound makes it a suitable monomer for polymerization. msu.edu Depending on the catalytic method used, various polymer architectures could be achieved. The resulting polymers would feature a regularly spaced, protected ketone functionality along the backbone. This functionality could be preserved in the final material or used for post-polymerization modification, allowing for the attachment of different side chains to tailor the polymer's physical or chemical properties. Such functional polymers could find applications as advanced resins, specialty coatings, or functional scaffolds for electronics or biomedical devices.
Interactive Table: Emerging Applications of this compound
| Field | Application | Key Functional Group | Underlying Principle |
| Chemical Biology | Bioorthogonal Labeling | Alkyne | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition ("Click Chemistry") |
| Chemical Biology | Synthesis of Chemical Probes | Alkyne & Acetal/Ketone | Modular synthesis for attaching imaging agents or affinity tags |
| Material Science | Monomer for Polymer Synthesis | Alkyne | Alkyne Metathesis (ADIMET), Radical or Transition-Metal-Catalyzed Polymerization |
| Material Science | Functional Polymer Scaffolds | Acetal/Ketone (on polymer backbone) | Post-polymerization modification to introduce new functionalities |
Q & A
Q. What are the established synthetic protocols for 1,1-Dimethoxyhex-5-yn-2-one, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkynylation followed by acetal protection. For example, a two-step protocol might include: (i) Reaction of hex-5-yn-2-one with methanol under acidic conditions to form the acetal intermediate. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. To ensure reproducibility, document exact molar ratios, catalyst concentrations (e.g., p-toluenesulfonic acid at 0.1 eq), and reaction times. Include NMR (¹H, ¹³C) and GC-MS data for purity verification .
- Key Considerations : Use anhydrous solvents and inert atmospheres to prevent hydrolysis. Report deviations (e.g., temperature fluctuations) in supplementary materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : The acetal protons (OCH) appear as singlets near δ 3.3–3.5 ppm. The alkyne proton (C≡CH) is typically absent in H NMR due to low intensity but detectable via C NMR (δ ~70–90 ppm for sp carbons).
- IR : Confirm the alkyne stretch (C≡C) at ~2100–2260 cm and carbonyl (C=O) at ~1700 cm.
- MS : Look for molecular ion [M] at m/z 170 (CHO) and fragmentation patterns (e.g., loss of methoxy groups).
Cross-validate with literature data from PubChem or CAS entries for analogous compounds .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and compare with dark-stored controls.
- Humidity Tests : Use desiccators with controlled relative humidity (e.g., 60% RH).
Degradation products (e.g., hydrolysis to hex-5-yn-2-one) should be quantified using calibrated standards .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic additions?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Key steps: (i) Optimize geometries of reactants, intermediates, and products. (ii) Calculate activation energies for alkyne protonation and acetal ring-opening. (iii) Compare with experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA can simulate IR and NMR shifts for validation .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Screening : Test catalysts (e.g., Pd/C, CuI) under identical conditions (solvent, temperature, ligand ratios).
- Controlled Variables : Isolate factors like moisture content (Karl Fischer titration) or oxygen levels (glovebox vs. ambient).
- Statistical Analysis : Use ANOVA to compare yields across replicates. Publish raw datasets in supplementary materials to enable meta-analyses .
Q. How can this compound serve as a precursor in natural product synthesis, and what are the key challenges?
- Methodological Answer :
- Retrosynthetic Analysis : Target molecules like polyketides or terpenoids by leveraging the alkyne for Sonogashira couplings or cyclopropanation.
- Challenges :
- Steric Hindrance : Modify protecting groups (e.g., switch methoxy to bulkier silyl ethers) to direct regioselectivity.
- Byproduct Formation : Use scavengers (e.g., molecular sieves) to trap water during acetal formation.
Case studies from CAS Common Chemistry highlight successful applications in diterpene synthesis .
Q. What advanced analytical techniques address quantification challenges for this compound in complex matrices?
- Methodological Answer :
- LC-HRMS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) for high-resolution quantification.
- Isotope Dilution : Use C-labeled internal standards to correct for matrix effects.
- Validation : Follow ICH guidelines for linearity (R > 0.995), LOD/LOQ, and recovery rates (85–115%) .
Methodological Notes
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including raw spectra and chromatograms in supplementary files .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and cite primary literature over commercial databases .
- Safety Protocols : Refer to SDS guidelines (e.g., LGC Limited) for handling, including PPE (gloves, goggles) and spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
